molecular formula C15H22IN3O3 B13100460 (S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate

(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate

Katalognummer: B13100460
Molekulargewicht: 419.26 g/mol
InChI-Schlüssel: DDXJMJXZEJWFSV-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an iodinated benzyl group, a hydrazinyl moiety, and a carbamate functional group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Iodinated Benzyl Group: The iodination of benzyl compounds can be achieved using iodine and a suitable oxidizing agent.

    Carbamoylation: The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols, amines, or cyanides in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The iodinated benzyl group may facilitate binding to certain proteins or enzymes, while the hydrazinyl and carbamate groups can participate in various biochemical reactions. These interactions can modulate the activity of target proteins, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C15H22IN3O3

Molekulargewicht

419.26 g/mol

IUPAC-Name

methyl N-[(2S)-1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C15H22IN3O3/c1-15(2,3)12(18-14(21)22-4)13(20)19-17-9-10-5-7-11(16)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,21)(H,19,20)/t12-/m1/s1

InChI-Schlüssel

DDXJMJXZEJWFSV-GFCCVEGCSA-N

Isomerische SMILES

CC(C)(C)[C@@H](C(=O)NNCC1=CC=C(C=C1)I)NC(=O)OC

Kanonische SMILES

CC(C)(C)C(C(=O)NNCC1=CC=C(C=C1)I)NC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.